molecular formula C9H4BrCl3N2O B1381679 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone CAS No. 1440535-48-7

1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone

Cat. No.: B1381679
CAS No.: 1440535-48-7
M. Wt: 342.4 g/mol
InChI Key: SOHRKWLOSPVXQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone is a chemical compound with the molecular weight of 239.07 . It is stored in a dry environment at 2-8°C .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed, which include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several key components. The InChI code for this compound is 1S/C9H7BrN2O/c1-6(13)8-4-11-9-3-2-7(10)5-12(8)9/h2-5H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. For instance, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . On the other hand, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .


Physical and Chemical Properties Analysis

This compound is a solid substance . It is stored in a dry environment at 2-8°C .

Scientific Research Applications

1. Pharmaceutical Industry Applications

In the pharmaceutical industry, derivatives of 6-bromoimidazo[1,2-a]pyridine play a crucial role in active pharmaceutical ingredient (API) synthesis. One key process involves the palladium-catalyzed Suzuki–Miyaura borylation reactions. This method is used to create various active agents, including potential anti-cancer and anti-tuberculosis compounds. Derivatives formed from 6-bromoimidazo[1,2-a]pyridine have shown moderate activity against the H37Rv strain of tuberculosis and promising results in NCI-60 anti-cancer screening across nine cancer panels (Sanghavi et al., 2022).

2. Synthesis of N-(Pyridin-2-yl)amides and 3-Bromoimidazo[1,2-a]pyridines

The compound has been used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine. These compounds have diverse applications, including further transformations into other chemical skeletons (Liu et al., 2019).

3. Research in Heterocyclic Chemistry

In heterocyclic chemistry, 6-bromoimidazo[1,2-a]pyridines have been studied for reactions with dihalocarbenes to form various derivatives like 2-aryl-3-haloimidazo[1,2-a]pyridines. These studies contribute significantly to the understanding and development of new heterocyclic compounds (Khlebnikov et al., 1991).

4. Synthesis of Novel Derivatives

Research has also been conducted on synthesizing and characterizing new derivatives of 8-bromoimidazo[1,2-a]pyridin. Such studies are important for expanding the chemical diversity and potential applications of this class of compounds (Achugatla et al., 2017).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Future research will likely continue to explore the synthesis and applications of these compounds .

Properties

IUPAC Name

1-(6-bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl3N2O/c10-5-1-2-7-14-3-6(15(7)4-5)8(16)9(11,12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHRKWLOSPVXQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201180374
Record name 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440535-48-7
Record name 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440535-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone
Reactant of Route 2
Reactant of Route 2
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone
Reactant of Route 3
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone
Reactant of Route 4
Reactant of Route 4
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone
Reactant of Route 5
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone
Reactant of Route 6
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.